molecular formula C15H10Cl2N2O2 B5509469 5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B5509469
M. Wt: 321.2 g/mol
InChI Key: JDBWZSUPCFNSIS-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a synthetic 1,3,4-oxadiazole derivative supplied as a high-purity compound for research applications. This scaffold is recognized in medicinal chemistry for its diverse biological activities, particularly in anticancer research (https://www.mdpi.com/1424-8247/16/2/254). Studies on closely related structural analogs have shown potent and selective cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) (https://pmc.ncbi.nlm.nih.gov/articles/PMC5101327/). The mechanism of action for this class of compounds is associated with the induction of programmed cell death. Research indicates that active derivatives can trigger apoptosis via the mitochondrial pathway, evidenced by increased fluorescence intensity in JC-1 staining assays, which confirms the involvement of the intrinsic apoptotic cascade (https://pmc.ncbi.nlm.nlm.nih.gov/articles/PMC5101327/). A significant research value of these active compounds is their reported selectivity, demonstrating considerable cytotoxic effects on malignant cells while being comparatively safer for normal cell lines, such as V-79 lung fibroblasts (https://pmc.ncbi.nlm.nih.gov/articles/PMC5101327/). The 1,3,4-oxadiazole core acts as a key pharmacophore, and its incorporation into drug design is often aimed at inhibiting crucial enzymes involved in cell proliferation, such as thymidylate synthase, HDAC, and topoisomerase II (https://www.mdpi.com/1424-8247/16/2/254). This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-3-1-10(2-4-11)15-18-14(21-19-15)9-20-13-7-5-12(17)6-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBWZSUPCFNSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-chlorobenzohydrazide with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential
Recent investigations have highlighted the anticancer properties of 5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole. Experimental studies show that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to interfere with cellular mechanisms involved in DNA replication and protein synthesis, leading to cell death .

Agrochemicals

The compound's structural characteristics make it a valuable building block in the synthesis of agrochemicals. Its derivatives have been explored for use as herbicides and fungicides due to their ability to disrupt biological processes in target organisms .

Materials Science

In materials science, this compound is being investigated for its potential applications in developing advanced materials such as polymers and coatings. The compound's chemical stability and reactivity facilitate its incorporation into various polymer matrices, enhancing their mechanical and thermal properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting potential as a novel antimicrobial agent .

Case Study 2: Anticancer Mechanism

In vitro studies have shown that treatment with this compound resulted in significant apoptosis in HeLa cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, confirming its role in inducing cell death through apoptotic pathways .

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-enzymatic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with cellular components, disrupting their normal function.

Comparison with Similar Compounds

Comparative Analysis with Similar 1,2,4-Oxadiazole Derivatives

Structural Modifications and Pharmacological Implications

The biological activity of 1,2,4-oxadiazoles is highly dependent on substituent patterns. Below is a comparison of key analogs:

Compound Name Substituents (Position 3 / Position 5) Key Activity/IC50 Reference ID
Target Compound 4-chlorophenyl / (4-chlorophenoxy)methyl Antibacterial (moderate)
3-(4-Chlorophenyl)-5-(piperidinylmethyl) 4-chlorophenyl / piperidinylmethyl Sirt2 inhibitor (IC50 1.5 µM)
5-(3-Chlorothiophen-2-yl)-3-(4-CF3-phenyl) 4-CF3-phenyl / 3-chlorothiophen-2-yl Apoptosis inducer (anticancer)
5-(Chloromethyl)-3-(4-chlorophenyl) 4-chlorophenyl / chloromethyl Synthetic intermediate

Key Observations :

  • Electron-Withdrawing Groups: The 4-chlorophenyl group at position 3 is common in Sirt2 inhibitors (e.g., compound from ).
  • Bulkier Substituents at Position 5: The (4-chlorophenoxy)methyl group in the target compound introduces steric bulk compared to simpler groups like chloromethyl (). This may reduce metabolic degradation but could also limit binding to certain targets.
  • Antibacterial Activity: Derivatives of the target compound, such as 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, exhibit notable antibacterial effects against Gram-positive and Gram-negative bacteria (e.g., 7o in ).
Enzyme Inhibition
  • Sirt2 Inhibition: The compound 3-(4-chlorophenyl)-5-(piperidinylmethyl)-1,2,4-oxadiazole () demonstrates potent Sirt2 inhibition (IC50 1.5 µM), attributed to the para-substituted phenyl at position 3 and a cyclic amine at position 4. The target compound’s (4-chlorophenoxy)methyl group may hinder similar interactions due to its larger size.
  • α-Chymotrypsin Inhibition : Derivatives of the target compound show moderate α-chymotrypsin inhibition, with docking studies indicating interactions at the enzyme’s active site .
Anticancer Activity
  • The apoptosis inducer 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d, ) highlights the importance of aryl/heteroaryl groups at both positions.
Anti-Inflammatory and Analgesic Activity
  • While 1,3,4-oxadiazoles with 4-chlorophenyl groups (e.g., ) show anti-inflammatory activity (~60% inhibition), the target compound’s 1,2,4-oxadiazole scaffold may alter its efficacy due to differences in ring electronics and substituent orientation.

Tables and Figures :

  • Table 1 (above) summarizes key structural and activity comparisons.
  • Figure 1 (hypothetical): Overlay of the target compound’s structure with 1d () and the Sirt2 inhibitor (), highlighting substituent differences.

Biological Activity

5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features two chlorinated phenyl groups and an oxadiazole ring. The presence of halogen substituents is significant as they can enhance biological activity by influencing the compound's lipophilicity and electronic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives of this compound have shown promising results against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines
    • A study evaluated the cytotoxic effects of several oxadiazole derivatives, including our compound of interest. The results indicated significant activity against leukemia (HL-60), melanoma (UACC-62), and colon cancer (HCT-116) cell lines with IC50 values ranging from 0.67 µM to 9.51 µM .
    • Table 1 summarizes the IC50 values for different cell lines:
    CompoundCell LineIC50 (µM)
    Compound AHL-60 (Leukemia)3.52
    Compound BUACC-62 (Melanoma)4.65
    Compound CHCT-116 (Colon)0.80
  • Mechanisms of Action
    • The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and inhibition of specific signaling pathways such as EGFR and Src kinases . For example, one derivative exhibited an IC50 value of 0.24 µM against EGFR, indicating a potent inhibitory effect that could be leveraged for therapeutic applications.
  • Molecular Docking Studies
    • Molecular docking studies have been performed to elucidate the binding interactions between the oxadiazole derivatives and target proteins involved in cancer progression. These studies suggest strong hydrophobic interactions between the aromatic rings of the compounds and amino acid residues in the target proteins .

Biological Activity Summary

The biological activity of this compound is characterized by:

  • Anticancer Properties : Effective against multiple cancer cell lines with low micromolar IC50 values.
  • Mechanistic Insights : Induction of apoptosis and inhibition of critical signaling pathways.
  • Structure-Activity Relationship : The presence of chlorinated phenyl groups enhances biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, such as cyclization of precursor hydrazides with nitriles under reflux conditions. Key steps include controlling temperature (80–120°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants. For example, highlights the use of TLC and NMR to monitor intermediates and final product purity .
  • Critical Parameters : Yield optimization requires precise control of reaction time (6–12 hours) and inert atmospheres to prevent oxidation. notes that substituent positioning on the chlorophenyl ring can affect cyclization efficiency .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR are used to verify aromatic proton environments and oxadiazole ring formation. emphasizes the use of DEPT-135 for distinguishing CH2_2 and CH3_3 groups in side chains .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the oxadiazole core geometry. demonstrates how hydrogen bonding patterns (e.g., N–H⋯N interactions) stabilize the crystal lattice .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial or anticancer potential?

  • Methodology :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements () .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values. suggests comparing activity to triazole analogs with similar substituents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between structural analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., nitro, methoxy) on the chlorophenyl ring. shows that 5-(4-nitrophenyl)-1,2,4-oxadiazole exhibits higher anticancer activity than the chloro derivative due to electron-withdrawing effects .
  • Computational Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) and identify key binding residues.

Q. What computational strategies predict the compound’s pharmacokinetic properties (e.g., logP, metabolic stability)?

  • Methodology :

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) to assess reactivity. integrates DFT with experimental UV-Vis data to correlate structure with fluorescence properties in similar oxadiazoles .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and cytochrome P450 metabolism. suggests validating predictions with in vitro hepatic microsome assays .

Q. How can researchers design experiments to study metabolic stability in vitro?

  • Methodology :

  • HPLC-MS/MS Analysis : Incubate the compound with liver microsomes and quantify parent compound degradation over time. details protocols for metabolite identification using high-resolution mass spectrometry .
  • Enzyme Inhibition Assays : Test interactions with CYP3A4/CYP2D6 isoforms to assess drug-drug interaction risks.

Key Challenges & Recommendations

  • Synthetic Challenges : Side reactions during cyclization may form byproducts like open-chain hydrazones. Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
  • Data Reproducibility : Variations in bioactivity data may arise from impurity profiles (>95% purity required for reliable assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.